

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Cat. No.: B1671418

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**

Introduction

3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structural framework, featuring a benzaldehyde core modified with methoxy and cyclopentyloxy groups, renders it a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds.^{[1][2][3]} Notably, it is a key precursor in the synthesis of Rolipram and other selective phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their therapeutic potential in treating neurological disorders, asthma, and inflammatory conditions.^{[3][4][5]}

This guide provides a comprehensive technical overview of the core physical properties of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the causality behind experimental choices and providing self-validating protocols grounded in established laboratory principles. By synthesizing data from suppliers, safety data sheets, and established experimental techniques, this guide serves as an authoritative resource for handling, characterizing, and utilizing this important chemical intermediate.

Compound Profile and Core Physical Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for **3-(Cyclopentyloxy)-4-methoxybenzaldehyde** are summarized below, reflecting typical values reported in commercial and technical literature.

Property	Value	Source(s)
CAS Number	67387-76-2	[1] [6] [7] [8]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1] [6] [8]
Molecular Weight	220.27 g/mol	[1] [8]
Appearance	Yellowish, viscous liquid	[1] [9]
Boiling Point	150-157 °C at 5 mmHg	[1] [10]
Melting Point	107-110 °C (recrystallized from ethyl acetate)	[6] [7]
Purity (Typical)	≥ 97% (by HPLC)	[1] [10]
Storage Conditions	0-8 °C, under an inert atmosphere (e.g., Nitrogen)	[1] [7]
Primary Hazards	Harmful if swallowed, causes skin and eye irritation	[9]

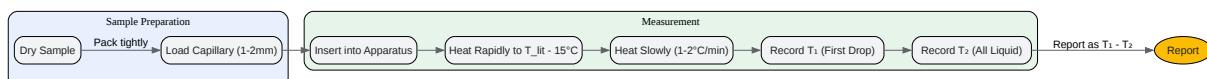
Note on Physical State: While most suppliers classify the compound as a liquid at room temperature[\[1\]](#)[\[9\]](#), some sources report a melting point after recrystallization[\[6\]](#)[\[7\]](#). This suggests it may be a low-melting solid or exist in a supercooled liquid state. Researchers should be prepared for either physical form upon receipt.

Methodologies for Physical Property Determination

The trustworthiness of physical data hinges on the reliability of the methods used for their measurement. The following sections provide detailed, step-by-step protocols for the

experimental determination of the key properties of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**.

Melting Point Determination (Capillary Method)


Expertise & Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically $<1^{\circ}\text{C}$), whereas impurities depress and broaden this range. The capillary method is a standard, microscale technique that provides high accuracy with minimal sample consumption.[\[11\]](#)[\[12\]](#) Given that some data suggests this compound can be solidified, this protocol is essential for purity verification post-synthesis or for incoming quality control.

Experimental Protocol:

- Sample Preparation:
 - Ensure the sample is completely dry, as residual solvent will act as an impurity.[\[11\]](#)
 - If the sample is a solid, place a small amount on a clean, dry watch glass and crush it into a fine powder.
 - Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
 - Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[\[13\]](#)
- Apparatus Setup (Mel-Temp or similar):
 - Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., start at 85°C).[\[11\]](#)
 - Insert the packed capillary tube into the sample holder.
- Measurement:
 - Begin heating at a rapid rate until the temperature is $\sim 15^{\circ}\text{C}$ below the expected melting point.

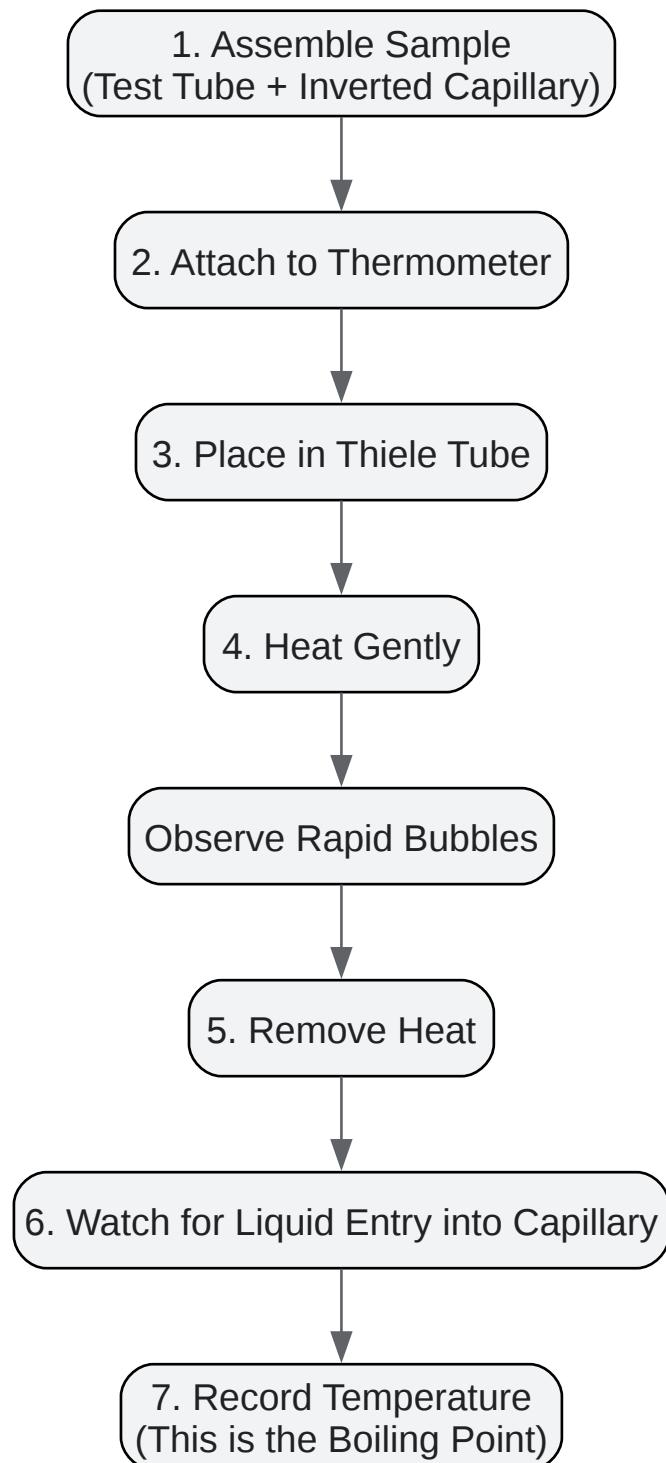
- Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the last crystal of solid melts completely.
- The melting point is reported as the range $T_1 - T_2$.

Workflow Diagram: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination (Microscale Method)


Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key physical constant for liquids. For research-scale quantities, a microscale method using a Thiele tube is advantageous as it requires less than 0.5 mL of sample.^[14] This is particularly relevant for **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**, which is often handled in small amounts in a laboratory setting.

Experimental Protocol:

- Apparatus Assembly:
 - Add a few milliliters of the liquid sample to a small test tube (e.g., a 75x10 mm tube).
 - Take a capillary tube and seal one end using a Bunsen burner flame.

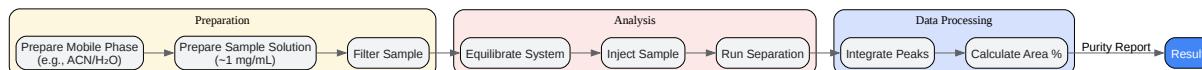
- Place the sealed capillary tube into the test tube with the open end down.[15]
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[14]
- Heating:
- Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.
 - Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heating via convection currents.[15]
- Measurement:
- As the temperature rises, air trapped in the capillary tube will bubble out.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid has exceeded its boiling point.[14][16]
 - Remove the heat source and allow the apparatus to cool slowly.
 - The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.
 - Record the temperature at this exact moment. This is the boiling point.

Workflow Diagram: Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Step-by-step process for microscale boiling point determination.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)


Expertise & Rationale: Commercial suppliers specify the purity of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde** using HPLC, which is the gold standard for analyzing the purity of non-volatile organic compounds.^{[1][10]} The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Aromatic aldehydes are readily detectable by UV-Vis detectors.^{[17][18]} This protocol provides a general framework for verifying the purity reported by suppliers.

Experimental Protocol:

- Sample and Mobile Phase Preparation:
 - Accurately prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
 - Prepare the mobile phase. For a reversed-phase C18 column, a common starting point is a mixture of acetonitrile and water or methanol and water.^[18] Filter and degas the mobile phase to prevent bubbles in the system.
- Instrument Setup:
 - Install a suitable column, typically a reversed-phase C18 column.
 - Set the mobile phase flow rate (e.g., 1.0 mL/min).
 - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm for aromatic compounds).
 - Set the column oven temperature (e.g., 30°C) for reproducible retention times.^[18]
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject a small volume (e.g., 10-20 μ L) of the sample solution.
 - Run the analysis and record the chromatogram.
- Data Interpretation:
- The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow Diagram: HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for purity determination by HPLC.

Conclusion

3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a chemical intermediate of pronounced value in pharmaceutical research. A thorough understanding of its physical properties—appearance, boiling point, melting behavior, and purity—is not merely academic but essential for its effective and safe application. The protocols and data presented in this guide provide researchers with a robust framework for the characterization and quality assessment of this compound. By adhering to standardized, well-reasoned experimental procedures, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in the complex path of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. echemi.com [echemi.com]
- 7. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.nl [fishersci.nl]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. auroraprosci.com [auroraprosci.com]
- To cite this document: BenchChem. [3-(Cyclopentyloxy)-4-methoxybenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671418#3-cyclopentyloxy-4-methoxybenzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com